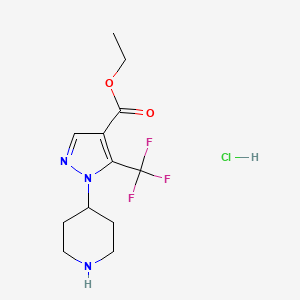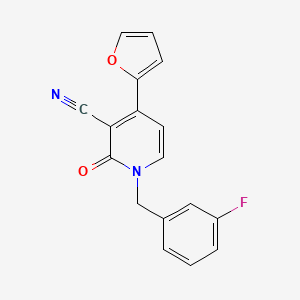![molecular formula C9H6F3NO2 B2527905 3-[5-(Trifluorométhoxy)pyridin-2-yl]prop-2-yn-1-ol CAS No. 1873171-84-6](/img/structure/B2527905.png)
3-[5-(Trifluorométhoxy)pyridin-2-yl]prop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(Trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol is an organic compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.14 g/mol . This compound features a trifluoromethoxy group attached to a pyridine ring, which is further connected to a propynol moiety. It is primarily used in research settings due to its unique chemical properties.
Applications De Recherche Scientifique
3-[5-(Trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of agrochemicals and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-(trifluoromethoxy)pyridine.
Reaction Conditions: The key step involves the coupling of 5-(trifluoromethoxy)pyridine with propargyl alcohol under basic conditions, often using a palladium catalyst to facilitate the reaction.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-(Trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The triple bond in the propynol moiety can be reduced to form alkenes or alkanes.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Mécanisme D'action
The mechanism of action of 3-[5-(Trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a pyridine ring and exhibit diverse biological activities.
Indole Derivatives: Known for their wide range of pharmacological applications.
Uniqueness
3-[5-(Trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
3-[5-(trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-8-4-3-7(13-6-8)2-1-5-14/h3-4,6,14H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFQJQMIEBDPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)C#CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-{2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid](/img/structure/B2527823.png)
![2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2527824.png)





![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527838.png)

![2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2527841.png)
![N-(2-chlorophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2527842.png)


